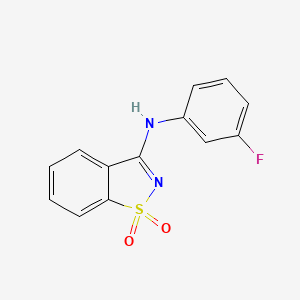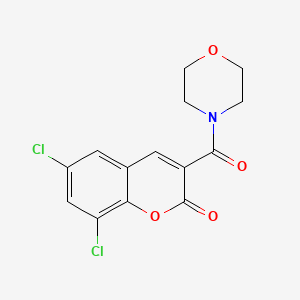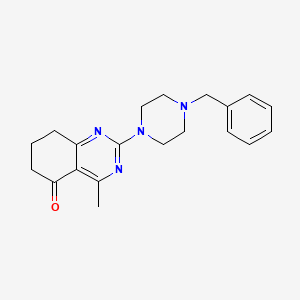![molecular formula C10H10BrN5OS B5597364 N-(5-bromo-2-pyridinyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5597364.png)
N-(5-bromo-2-pyridinyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that incorporate several heterocyclic systems such as pyridine and triazole, known for their wide range of pharmaceutical activities. The interest in these compounds arises from their structural complexity and potential biological activities, making them significant in medicinal chemistry and drug design efforts.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between appropriate thiol and chloroacetamide derivatives in the presence of anhydrous potassium carbonate. These reactions yield a variety of heterocyclic compounds, including triazole derivatives, which are further modified to achieve the desired chemical structure. The synthesis process is monitored using techniques like TLC and confirmed through spectral data including H1NMR, MASS, and IR spectra, along with elemental analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : Novel sulphonamide derivatives, including structures similar to N-(5-bromo-2-pyridinyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, have shown promising antimicrobial activity. Compounds synthesized displayed good activity against various strains, highlighting their potential in antimicrobial research (Fahim & Ismael, 2019).
Antibacterial Activity : Research into pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, similar in structure to the subject compound, have demonstrated significant antibacterial activity against a range of pathogens, indicating their potential as novel antibacterial agents (Singh et al., 2010).
Insecticidal Assessment : Studies on heterocycles incorporating a thiadiazole moiety, akin to the compound , have assessed their effectiveness against pests like the cotton leafworm, suggesting applications in agricultural pest control (Fadda et al., 2017).
Antiproliferative Activity : Investigations into pyridine-based derivatives have explored their potential in cancer research, with some derivatives showing promising antiproliferative activities against various cancer cell lines. This indicates the compound's relevance in the development of new anticancer therapies (Albratty et al., 2017).
Synthesis of Heterocycles : The compound has been used as a precursor in the synthesis of various heterocycles, demonstrating its versatility in organic synthesis. This includes the creation of pyridine derivatives through reactions that offer insights into new chemical entities with potential application in material science and drug development (Wan et al., 2014).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5OS/c1-6-13-10(16-15-6)18-5-9(17)14-8-3-2-7(11)4-12-8/h2-4H,5H2,1H3,(H,12,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMVQODEGXXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5597295.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)


![4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5597342.png)
![2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
![2-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5597354.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597355.png)

![N-[3-(3-methyl-1-piperidinyl)propyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5597374.png)